molecular formula C8H5F3N2S2 B1273160 2-Amino-6-(trifluoromethylthio)benzothiazole CAS No. 326-45-4

2-Amino-6-(trifluoromethylthio)benzothiazole

Cat. No.: B1273160
CAS No.: 326-45-4
M. Wt: 250.3 g/mol
InChI Key: PBRVVEXJMLEKMJ-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethylthio)benzothiazole is a chemical compound known for its potent pharmacological activities. It is a thioanalog of riluzole and has been identified as a novel anticonvulsant. This compound is characterized by its ability to block voltage-gated sodium channels and activate small-conductance calcium-activated potassium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethylthio)benzothiazole typically involves the reaction of 4-trifluoromethoxyaniline with ammonium thiocyanate in acetic acid, followed by bromination at low temperatures (5-10°C) overnight. This method yields the desired product with a 75% yield and a melting point of 117-119°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethylthio)benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2-Amino-6-(trifluoromethylthio)benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethylthio)benzothiazole involves its dual activity as a sodium channel blocker and a potassium channel activator. By blocking voltage-gated sodium channels, it reduces neuronal excitability and prevents the initiation and propagation of action potentials. Simultaneously, the activation of small-conductance calcium-activated potassium channels enhances the afterhyperpolarization phase, further stabilizing neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(trifluoromethylthio)benzothiazole is unique due to its combined activity as a sodium channel blocker and potassium channel activator, which provides a broad-spectrum anticonvulsant effect. Its prolonged duration of action compared to riluzole makes it a promising candidate for further development in the treatment of neurological disorders .

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRVVEXJMLEKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371053
Record name 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-45-4
Record name 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure is as in Example 1, starting with 4-trifluoromethylthioaniline (3.85 g), potassium thiocyanate (7 g) and bromine (1 cc) in acetic acid (30 cc). The light brown crude product is taken up with acetic acid (250 cc) at 80° C. and the solution obtained is treated with decolorizing charcoal (0.4 g) and filtered; the filtrate is cooled to about 10° C., diluted with water (150 cc) and alkalinized with 28% strength ammonia solution (400 cc). The precipitate obtained is drained, dried in the air and recrystallized in a mixture of cyclohexane (250 cc) and isopropyl ether (30 cc). 6-Trifluoromethylthio-2-benzothiazolamine (2.9 g), m.p. 155° C., is obtained.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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